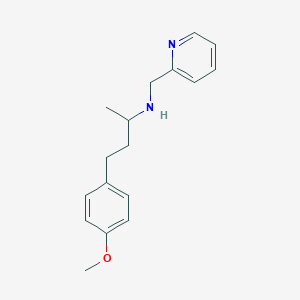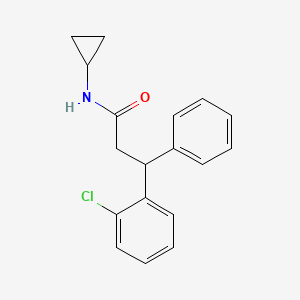![molecular formula C21H29ClN2O B6044998 N-(2-chlorophenyl)-3-[1-(3-cyclohexen-1-ylmethyl)-4-piperidinyl]propanamide](/img/structure/B6044998.png)
N-(2-chlorophenyl)-3-[1-(3-cyclohexen-1-ylmethyl)-4-piperidinyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorophenyl)-3-[1-(3-cyclohexen-1-ylmethyl)-4-piperidinyl]propanamide is a chemical compound with the molecular formula C22H30ClN2O. It is also known as CPP-109 and has been extensively studied for its potential use in treating addiction and substance abuse disorders.
Wissenschaftliche Forschungsanwendungen
CPP-109 has been studied for its potential use in treating addiction and substance abuse disorders, particularly for cocaine and alcohol addiction. It is a potent inhibitor of the enzyme that metabolizes cocaine, leading to increased levels of the drug in the brain and a reduction in the rewarding effects of cocaine. CPP-109 has also been shown to reduce alcohol consumption in animal models.
Wirkmechanismus
CPP-109 works by inhibiting the enzyme that metabolizes cocaine, leading to increased levels of the drug in the brain. This increased level of cocaine leads to a reduction in the rewarding effects of the drug, making it less attractive to the user. CPP-109 also works by increasing the levels of GABA, a neurotransmitter that has a calming effect on the brain, leading to a reduction in the cravings for cocaine and alcohol.
Biochemical and Physiological Effects:
CPP-109 has been shown to increase the levels of GABA in the brain, leading to a reduction in the cravings for cocaine and alcohol. It also reduces the rewarding effects of cocaine, making it less attractive to the user. CPP-109 has been shown to have minimal side effects and is well-tolerated in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
CPP-109 has several advantages for lab experiments, including its potency and selectivity for the enzyme that metabolizes cocaine. It is also well-tolerated in animal models, making it a safe and effective option for preclinical studies. However, its use is limited by the fact that it is not yet approved for human use and its mechanism of action is not fully understood.
Zukünftige Richtungen
There are several future directions for the study of CPP-109. One potential direction is to further investigate its potential use in treating other substance abuse disorders, such as opioid addiction. Another direction is to study its mechanism of action in more detail, with the goal of developing more targeted and effective treatments for addiction. Additionally, the safety and efficacy of CPP-109 in human trials should be further explored to determine its potential for clinical use.
Conclusion:
CPP-109 is a promising compound for the treatment of addiction and substance abuse disorders. Its potent inhibition of the enzyme that metabolizes cocaine and its ability to increase GABA levels in the brain make it an attractive option for preclinical studies. While its use is currently limited, further research into its mechanism of action and potential clinical applications may lead to new and more effective treatments for addiction.
Synthesemethoden
CPP-109 can be synthesized through a multi-step process involving the reaction of 2-chlorobenzoyl chloride with 3-(1-cyclohexen-1-ylmethyl)piperidine to form the intermediate N-(2-chlorophenyl)-3-(1-cyclohexen-1-ylmethyl)piperidine-4-carboxamide. This intermediate is then reacted with propionyl chloride to form CPP-109.
Eigenschaften
IUPAC Name |
N-(2-chlorophenyl)-3-[1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29ClN2O/c22-19-8-4-5-9-20(19)23-21(25)11-10-17-12-14-24(15-13-17)16-18-6-2-1-3-7-18/h1-2,4-5,8-9,17-18H,3,6-7,10-16H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRLHBDKFOXWAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)CN2CCC(CC2)CCC(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(3-methylbutyl)amino]-1-(methylthio)-1,5,6,7-tetrahydropyrrolo[1,2-c][1,3,2]diazaphosphinine-4-carbonitrile 1-sulfide](/img/structure/B6044931.png)
![2-[4-(1-benzofuran-2-ylmethyl)-1-cyclopentyl-2-piperazinyl]ethanol](/img/structure/B6044935.png)
![N-(2-methylphenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6044938.png)

![2-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6044948.png)
![isopropyl 5-(anilinocarbonyl)-4-methyl-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B6044954.png)
![1-[(2,4-dimethylphenyl)sulfonyl]-4-(diphenylmethyl)piperazine](/img/structure/B6044959.png)

![N,N-dimethyl-2-[4-(4-vinylbenzoyl)-2-morpholinyl]ethanamine](/img/structure/B6044975.png)
![N-[2-(dimethylamino)ethyl]-N-{[1-(2-methoxybenzyl)-3-piperidinyl]methyl}-3-thiophenecarboxamide](/img/structure/B6044983.png)

![1-sec-butyl-2-mercapto-7-phenyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6044996.png)